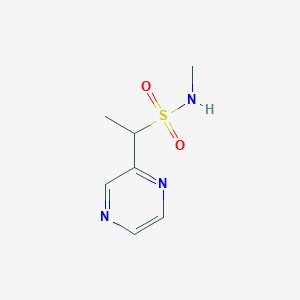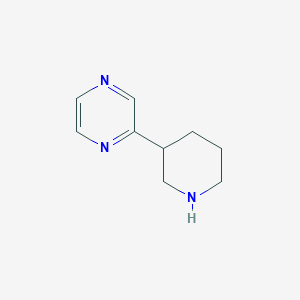
2-(Piperidin-3-YL)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-3-YL)pyrazine is a heterocyclic compound that features both a piperidine and a pyrazine ring The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-YL)pyrazine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods has been explored to enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Piperidin-3-YL)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the pyrazine ring can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-3-YL)pyrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Piperidin-3-YL)pyrazine involves its interaction with specific molecular targets. The nitrogen atoms in the pyrazine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered ring with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Pyrazine: A six-membered ring with two nitrogen atoms, known for its aromatic properties and use in flavorings and fragrances.
Piperazine: A six-membered ring with two nitrogen atoms at positions 1 and 4, widely used in medicinal chemistry.
Uniqueness: 2-(Piperidin-3-YL)pyrazine is unique due to the combination of the piperidine and pyrazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and materials science .
Eigenschaften
Molekularformel |
C9H13N3 |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-piperidin-3-ylpyrazine |
InChI |
InChI=1S/C9H13N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h4-5,7-8,10H,1-3,6H2 |
InChI-Schlüssel |
VHWCZTHVHRQAOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)

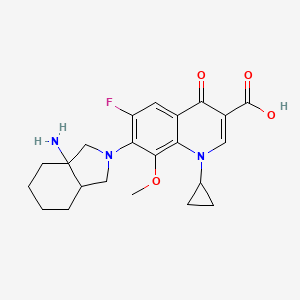
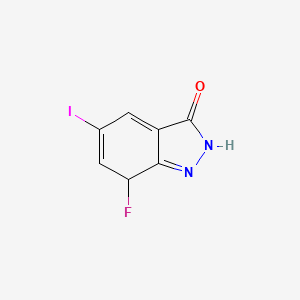

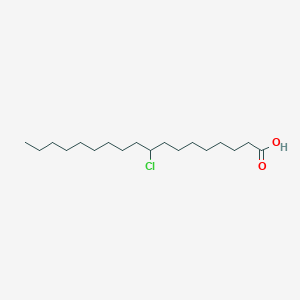
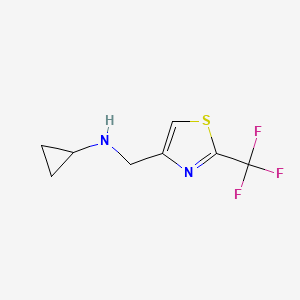

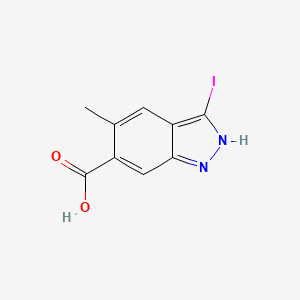
![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
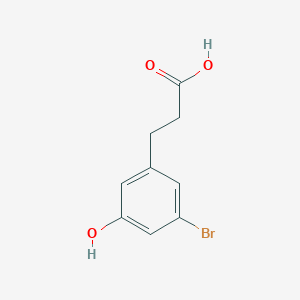
![(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B12327660.png)
